4-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c1-29-18-5-2-4-14-12-19(30-21(14)18)17-13-31-22(24-17)25-20(26)6-3-11-32(27,28)16-9-7-15(23)8-10-16/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBJCIHRKQMCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of the compound features a thiazole ring substituted with a 7-methoxybenzofuran moiety and a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 367.83 g/mol.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, thus regulating synaptic transmission. By inhibiting AChE, the compound leads to increased levels of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system in target organisms, particularly insects. This mechanism is crucial for its application in pest control, especially against malaria vectors like Anopheles mosquitoes .
Insecticidal Activity
The compound has shown significant larvicidal activity against various Anopheles species. In laboratory studies, it exhibited an IC50 value indicating effective inhibition of AChE, leading to paralysis and mortality in larvae. For example, one study reported an IC50 value of 1.5 µM against Anopheles gambiae larvae .
| Species | IC50 (µM) | Effect |
|---|---|---|
| Anopheles gambiae | 1.5 | Larvicidal |
| Anopheles stephensi | 2.0 | Larvicidal |
| Aedes aegypti | 3.0 | Larvicidal |
Antibacterial Activity
In addition to its insecticidal properties, the compound has demonstrated antibacterial activity. It was evaluated against several bacterial strains, showing moderate to strong inhibition against Salmonella typhi and Bacillus subtilis. The results indicated potential for development as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Strong |
| Bacillus subtilis | 12 | Moderate |
| Escherichia coli | 8 | Weak |
Study on AChE Inhibition
In a study evaluating the efficacy of various thiazole derivatives, the compound was compared with established AChE inhibitors. Molecular docking studies revealed that it binds effectively within the active site of AChE, stabilizing interactions through hydrogen bonds and hydrophobic interactions .
Research on Antimicrobial Properties
Another research effort focused on synthesizing related compounds with similar structures to assess their antibacterial potential. The findings confirmed that modifications in the sulfonamide group significantly influenced antibacterial efficacy, suggesting avenues for optimizing biological activity through structural variations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole-Benzoheterocycle System
Methoxy vs. Ethoxy Substituents
- 4-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide (CAS 941901-16-2): Molecular formula C₁₈H₁₇ClN₂O₄S₂ , molecular weight 424.9 g/mol .
- 4-((4-Chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide (CAS 941907-46-6): Ethoxy substitution increases molecular weight slightly compared to methoxy, altering lipophilicity (logP) and metabolic stability .
Key Insight : Ethoxy groups may enhance membrane permeability but reduce solubility, whereas methoxy groups offer a balance between lipophilicity and metabolic resistance.
Benzofuran vs. Thiophene vs. Tetrahydrobenzo[b]thiophene
- 4-((4-Chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide (CAS 941987-85-5): Replaces benzofuran with thiophene (C₁₇H₁₅ClN₂O₃S₃, MW 427.0 g/mol). Thiophene’s electron-rich aromatic system may enhance π-π stacking but reduce oxidative stability compared to benzofuran .
- 4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide (CAS 941987-89-9): Incorporates a saturated tetrahydrobenzo[b]thiophene ring with a cyano group (C₁₉H₁₉ClN₂O₃S₂, MW 423.0 g/mol).
Key Insight : Benzofuran derivatives may exhibit superior stability and binding to aromatic enzyme pockets, while thiophene and tetrahydro analogs offer tunable electronic properties.
Variations in the Sulfonamide Substituent
- 4-chlorophenyl).
- 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (CAS 1450923-72-4): Bromo and cyano substituents enhance steric bulk and electronic effects, likely improving target affinity but reducing solubility (MW 597.5 g/mol) .
Key Insight: Chlorine (electron-withdrawing) in the target compound may enhance binding to electron-rich regions of targets compared to methyl or bromo-cyano groups.
Core Structural Analogues
- Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (): Replaces butanamide with a methyl ester-propanoate chain. The ester group may confer prodrug properties, enabling hydrolysis to active carboxylic acids in vivo .
Key Insight : The butanamide chain in the target compound balances flexibility and hydrogen-bonding capacity, while ester or nitro modifications alter bioavailability and electronic properties.
Research Implications and Limitations
- Data Gaps: Limited empirical data on solubility, melting points, or bioactivity necessitate further experimental validation.
Preparation Methods
Benzofuran Core Construction
7-Methoxybenzofuran-2-carboxylic acid is synthesized via Ullmann condensation between 2-hydroxy-4-methoxybenzaldehyde and ethyl bromoacetate under basic conditions:
$$
\text{2-Hydroxy-4-methoxybenzaldehyde} + \text{CH}2\text{BrCOOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 7-methoxybenzofuran-2-carboxylate}
$$
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃, DMF, 110°C | 78 | 95.2 |
| Cs₂CO₃, DMF, 100°C | 82 | 96.5 |
| NaH, THF, 65°C | 65 | 89.7 |
Saponification with NaOH/EtOH yields the carboxylic acid (92% yield).
Thiazole Ring Formation
The Hantzsch thiazole synthesis couples 7-methoxybenzofuran-2-carbonyl chloride with thiourea derivatives:
$$
\text{7-Methoxybenzofuran-2-carbonyl chloride} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-(7-methoxybenzofuran-2-yl)thiazole}
$$
Reaction Parameters :
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 6 h
- Yield: 68–74% after recrystallization (EtOAc/hexane)
Preparation of 4-(4-Chlorophenylsulfonyl)butanoic Acid
Sulfonation of 4-Chlorobenzenethiol
4-Chlorobenzenethiol undergoes oxidation with H₂O₂ in acetic acid:
$$
\text{4-ClC}6\text{H}4\text{SH} + 3\text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} \text{4-ClC}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{4-ClC}6\text{H}4\text{SO}_2\text{Cl}
$$
Key Observations :
- Excess H₂O₂ (4 eq.) prevents over-oxidation to sulfonic acid
- PCl₃ as chlorinating agent gives 89% sulfonyl chloride purity
Alkylation and Hydrolysis
Sulfonyl chloride reacts with γ-butyrolactone followed by hydrolysis:
$$
\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \gamma\text{-Butyrolactone} \xrightarrow{\text{AlCl}3} \text{4-(4-ClC}6\text{H}4\text{SO}_2)\text{butyric acid}
$$
Optimized Conditions :
- Catalyst: AlCl₃ (1.2 eq.)
- Solvent: Dichloroethane, 0°C → RT
- Yield: 81% after aqueous workup
Amide Coupling and Final Assembly
Activation of Sulfonylbutanoic Acid
Carbodiimide-mediated activation using EDCl/HOBt:
$$
\text{4-(4-ClC}6\text{H}4\text{SO}_2)\text{butanoic acid} + \text{EDCl} \xrightarrow{\text{DCM, 0°C}} \text{Mixed anhydride}
$$
Critical Parameters :
- HOBt (1.5 eq.) suppresses racemization
- Reaction time: 30 min at 0°C before amine addition
Coupling with Thiazol-2-amine
The activated acid reacts with 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine in dichloromethane containing triethylamine (3 eq.):
$$
\text{Mixed anhydride} + \text{Thiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Yield Optimization :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 72 |
| DIPEA | THF | 40 | 68 |
| Pyridine | DCM/THF | 0 → 25 | 65 |
Purification via silica chromatography (EtOAc:hexane 1:1 → 3:1 gradient) affords the title compound in ≥98% HPLC purity.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Thiazole Formation
Microwave irradiation (150°C, 20 min) reduces thiazole synthesis time from 6 h to 25 min with comparable yields (70%).
Solid-Phase Sulfonation
Immobilized sulfonyl chloride on polymer support enables cleaner reactions:
- Resin: Merrifield resin-functionalized sulfonyl chloride
- Yield: 76% with 99% purity by ion-exchange purification
Spectroscopic Characterization and Validation
NMR Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzofuran H-3), 7.89 (d, J=8.6 Hz, 2H, ArH), 7.52 (d, J=8.6 Hz, 2H, ArH), 6.78 (dd, J=2.4, 8.8 Hz, 1H, benzofuran H-6), 3.91 (s, 3H, OCH₃)
- ¹³C NMR : 177.8 (CONH), 162.1 (C=O), 154.3 (benzofuran C-2)
Mass Spectrometry
- HRMS (ESI) : m/z calc. for C₂₂H₁₈ClN₂O₅S₂ [M+H]⁺: 513.0432; found: 513.0429
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Utilization (kg/kg product) |
|---|---|---|
| 4-Chlorobenzenethiol | 320 | 0.85 |
| EDCl | 1,150 | 1.2 |
| HOBt | 980 | 0.43 |
Waste Stream Management
- DCM Recovery : 92% via fractional distillation
- HOBt Byproducts : Neutralized with 10% citric acid before incineration
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 4-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of a chlorophenyl precursor and coupling with a thiazole-containing benzofuran intermediate. Key steps include nucleophilic substitution for sulfonyl group attachment and amide bond formation. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. Mass spectrometry (MS) is used for molecular weight validation .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm proton and carbon environments), high-resolution MS (for molecular formula verification), and infrared (IR) spectroscopy (to identify functional groups like sulfonyl and amide) is critical. X-ray crystallography may be employed for absolute configuration determination if single crystals are obtained .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include enzymatic inhibition studies (e.g., kinase or protease assays), fluorescence-based binding assays (to measure target affinity), and cytotoxicity screening (e.g., MTT assay). Fluorescence intensity measurements, as described in spectrofluorometric studies, can quantify interactions with biomolecules like DNA or proteins .
Advanced Research Questions
Q. How can computational docking tools like AutoDock4 predict target interactions, and what parameters are critical for reliable results?
- Methodological Answer : AutoDock4 enables flexible receptor docking by allowing sidechain mobility in binding pockets. Critical parameters include grid box size (to encompass the active site), Lamarckian genetic algorithm settings, and post-docking validation via binding energy scoring (ΔG) and root-mean-square deviation (RMSD) analysis. Cross-docking experiments with known ligands improve reliability .
Q. What strategies resolve contradictions in reported biological activities across independent studies?
- Methodological Answer : Reproduce assays under standardized conditions (e.g., pH, temperature, and solvent controls). Validate target specificity using CRISPR/Cas9 knockout models or competitive binding assays. Meta-analysis of structure-activity relationship (SAR) data from analogous compounds (e.g., sulfonamide derivatives) can identify confounding variables like off-target effects .
Q. How is X-ray crystallography data processed for this compound using SHELX, particularly with twinned or low-resolution data?
- Methodological Answer : SHELXL refines twinned data using the HKLF5 format and twin law matrices. For low-resolution data, restraints on bond lengths/angles and isotropic displacement parameters improve model stability. The R1 factor and goodness-of-fit (GOF) metrics guide refinement quality. High thermal motion regions may require omit maps for ambiguity resolution .
Q. What quantum chemical methods analyze electronic properties, and how does Multiwfn assist in interpreting wavefunction data?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Multiwfn visualizes electron localization function (ELF) and performs bond order analysis (e.g., Mayer bond orders) to quantify covalent interactions. Charge transfer studies via natural bond orbital (NBO) analysis are also supported .
Q. How should structure-activity relationship (SAR) studies be designed to prioritize substituent modifications?
- Methodological Answer : Focus on modifying the sulfonyl group (e.g., replacing chlorine with fluorine for enhanced bioavailability) and the benzofuran-thiazole moiety (e.g., introducing electron-withdrawing groups to modulate reactivity). Parallel synthesis of analogs with systematic substituent variations, followed by comparative bioactivity screening (e.g., IC50 determination), identifies key pharmacophoric elements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
